molecular formula C11H14N2O2S B011006 Ethyl 2-[(anilinocarbothioyl)amino]acetate CAS No. 104892-41-3

Ethyl 2-[(anilinocarbothioyl)amino]acetate

Cat. No. B011006
CAS RN: 104892-41-3
M. Wt: 238.31 g/mol
InChI Key: XMDBJTMVHHYSFG-UHFFFAOYSA-N
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Description

Ethyl 2-[(anilinocarbothioyl)amino]acetate, or EACA, is an anilinocarbothioyl amino acid ester, which has been studied for its potential applications in scientific research. It is a colorless to yellowish liquid, with a molecular weight of 213.2 g/mol, and a melting point of -20°C. It is soluble in water, and is a common reagent in organic synthesis.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-[(anilinocarbothioyl)amino]acetate and its derivatives have been synthesized and characterized in various studies. For instance, a study by Ganesh et al. (2017) described the synthesis of a related compound, Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate, using a Ugi four-component reaction. The compound was characterized using FTIR, NMR spectroscopy, and mass spectrometric techniques (Ganesh, Saha, Zuckermann, & Sáha, 2017).

Pharmacological Studies

This compound derivatives have been studied for their pharmacological properties. For example, Hayashi et al. (1998) explored the use of a similar compound, Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, as a potent and orally active fibrinogen receptor antagonist (Hayashi et al., 1998).

Molecular Docking and Inhibition Studies

Molecular docking and inhibition studies have been performed on variants of this compound. Babar et al. (2017) synthesized a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and investigated their α-glucosidase and β-glucosidase inhibition activities. Some compounds showed high percentage inhibition towards the enzymes, indicating potential biomedical applications (Babar et al., 2017).

Application in Catalytic Processes

The compound and its derivatives have also been utilized in various catalytic processes. A study by Zhou et al. (2017) investigated the Csp(3)-H functionalization of ethyl 2-(methyl(p-tolyl)amino)acetate, providing insights into potential applications in organic synthesis and catalysis (Zhou, Zhou, & Jing, 2017).

properties

IUPAC Name

ethyl 2-(phenylcarbamothioylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-2-15-10(14)8-12-11(16)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDBJTMVHHYSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366258
Record name Ethyl N-(phenylcarbamothioyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104892-41-3
Record name Ethyl N-(phenylcarbamothioyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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